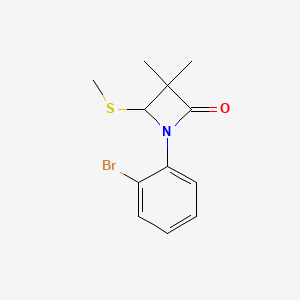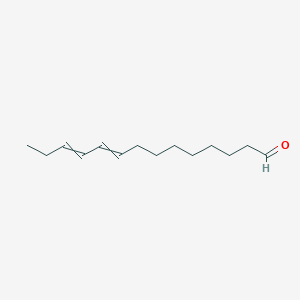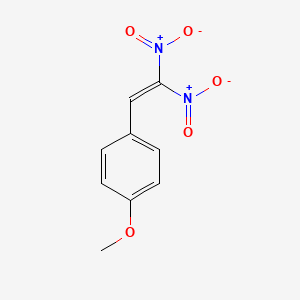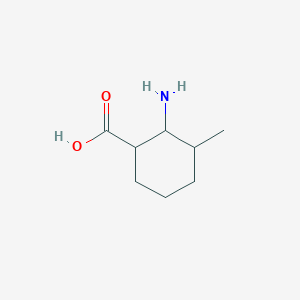
2-Amino-3-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with an amino group at the second position, a methyl group at the third position, and a carboxylic acid group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which assembles an alpha-amino acid from ammonia, cyanide, and an aldehyde . Another method involves the carboxylation of a Grignard reagent, which allows for the addition of a carbon atom and is not severely affected by steric hindrance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting carboxylic acids to acyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl halides or substituted amines.
Applications De Recherche Scientifique
2-Amino-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it may interact with neurotransmitter receptors in the brain, leading to anticonvulsant effects .
Comparaison Avec Des Composés Similaires
- 1-Amino-3-methylcyclohexane-1-carboxylic acid
- 2-Amino-2-methylcyclohexane-1-carboxylic acid
- 1-Methyl-1-cyclohexanecarboxylic acid
Comparison: 2-Amino-3-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to distinct properties and applications .
Propriétés
Numéro CAS |
106645-31-2 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-amino-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |
Clé InChI |
OBPLMAYWNWWLFV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

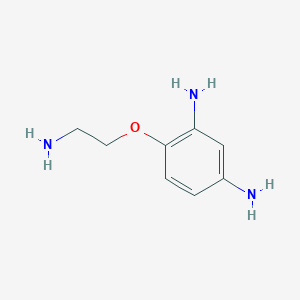
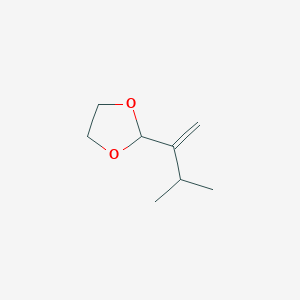
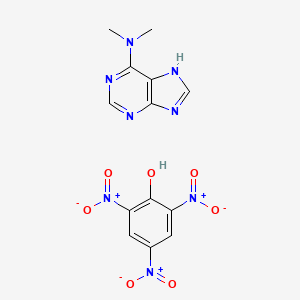
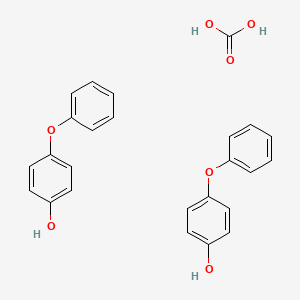
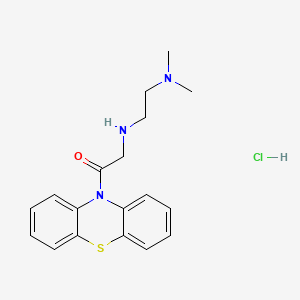
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
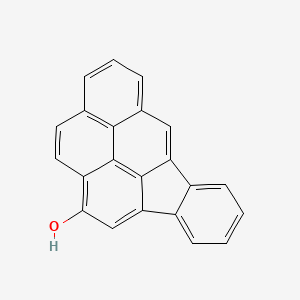
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
